molecular formula C8H8ClF2N B11904685 5,7-Difluoroindoline hydrochloride

5,7-Difluoroindoline hydrochloride

Cat. No.: B11904685
M. Wt: 191.60 g/mol
InChI Key: JDXCHUPNYXAFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7F2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H

InChI Key

JDXCHUPNYXAFAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method includes the electrophilic fluorination of indoline using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate . The reaction conditions often require low temperatures and the presence of a solvent like acetonitrile or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

5,7-Difluoroindoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Difluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoroindoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5,7-Difluoroindoline hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorination often enhances the pharmacological properties of compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound features a unique structure that includes two fluorine atoms at the 5 and 7 positions of the indoline ring. This substitution can significantly influence its chemical stability and biological interactions.

Anticancer Activity

The role of fluorine in enhancing anticancer activity has been well-documented. For instance, compounds structurally related to 5,7-difluoroindoline have demonstrated significant antitumor effects. The presence of fluorine atoms can increase metabolic stability and improve selectivity against cancer cells.

Case Study:
A study on a related compound demonstrated that fluorination prevented metabolic degradation, leading to sustained activity against MCF-7 cells without a biphasic dose-response relationship. This suggests that this compound may similarly exhibit enhanced anticancer properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Fluorination can alter lipophilicity and electronic properties, influencing how the compound interacts with biological targets. Research indicates that fluorinated compounds can modulate enzyme activities and receptor interactions, potentially leading to improved therapeutic outcomes.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound are scarce, studies on similar fluorinated compounds suggest favorable absorption and distribution profiles. Toxicity assessments are critical; however, preliminary evaluations indicate low cytotoxicity in human liver cell lines for halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.